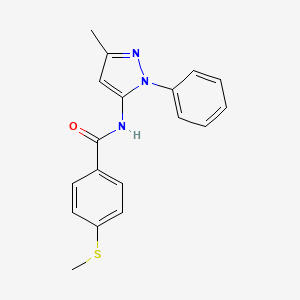

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide

Description

Properties

IUPAC Name |

N-(5-methyl-2-phenylpyrazol-3-yl)-4-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-13-12-17(21(20-13)15-6-4-3-5-7-15)19-18(22)14-8-10-16(23-2)11-9-14/h3-12H,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDNUFMOFODZYRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)SC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, 3-methyl-1-phenyl-1H-pyrazole can be prepared by reacting phenylhydrazine with acetylacetone under acidic conditions.

Introduction of the Benzamide Moiety: The benzamide moiety can be introduced by reacting the pyrazole derivative with 4-(methylthio)benzoyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Large-scale synthesis may utilize continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives

Reduction: Amine derivatives

Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

Industry: Used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Key Research Findings

Target Selectivity: Pyridinylimidazole-based compounds (e.g., compound 13) exhibit high selectivity for JNK3 over other kinases, while pyrimidinone derivatives (e.g., compound 30) target adenylyl cyclase, underscoring the impact of core structure on target engagement .

Synthetic Challenges : Lower yields in compound 31 (5%) highlight the difficulty of introducing ethoxy groups compared to methylthio or methoxymethoxy substituents .

Biological Activity

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 302.4 g/mol. The structure consists of a pyrazole ring substituted with a methyl group and a phenyl group, linked to a benzamide moiety via a methylthio group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.

Case Studies

- Cell Line Studies : A study evaluated the cytotoxic effects of various pyrazole derivatives against different cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The compound demonstrated significant growth inhibition with an IC50 value of 12.50 µM against MCF7 cells and 42.30 µM against A549 cells, indicating its potential as an anticancer agent .

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. This mechanism was elucidated through flow cytometry and Western blot analysis, confirming the upregulation of pro-apoptotic proteins .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits notable anti-inflammatory effects.

Research Findings

A study investigated the anti-inflammatory activity using the carrageenan-induced paw edema model in rats. The results indicated that administration of the compound significantly reduced edema compared to control groups, suggesting its efficacy in managing inflammation .

Antimicrobial Activity

The antimicrobial properties of this compound have also been assessed.

In Vitro Studies

- Bacterial Strains : The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, demonstrating moderate antibacterial activity .

- Fungal Activity : Additionally, antifungal activity was evaluated against Candida albicans, with promising results indicating potential as an antifungal agent .

Table 1: Biological Activity Summary of this compound

Q & A

Q. What are common synthetic routes for N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide?

The synthesis typically involves multi-step protocols starting with condensation reactions of substituted pyrazole precursors. For example, cyclization of hydrazide intermediates using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) is a key step, as demonstrated in analogous pyrazole derivatives . Additionally, nucleophilic substitution reactions introducing the methylthio group via K₂CO₃-mediated alkylation in polar aprotic solvents (e.g., DMF) are critical .

Q. How is structural characterization performed for this compound?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard for determining bond lengths, angles, and anisotropic displacement parameters . Complementary techniques include IR spectroscopy for functional group analysis (e.g., C=O stretching at ~1650 cm⁻¹) and NMR (¹H/¹³C) to confirm substituent positions .

Q. What biological assays are suitable for initial evaluation?

Enzymatic inhibition assays (e.g., PARP-1 or Hedgehog pathway targets) using fluorogenic substrates or Western blotting for downstream effector proteins are common. Dose-response curves (IC₅₀ determination) and cytotoxicity profiling in cell lines (e.g., MTT assays) provide preliminary SAR insights .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during refinement?

SHELXL’s TWIN and HKLF5 commands enable handling of twinned or incomplete datasets. Validation tools in WinGX (e.g., PLATON for symmetry checks) and ORTEP visualization of anisotropic displacement ellipsoids help identify thermal motion artifacts . Cross-validation with Hirshfeld surface analysis can resolve packing ambiguities .

Q. What strategies optimize reaction yields in multi-step syntheses?

- Step 1: Use microwave-assisted synthesis to accelerate cyclization (e.g., 30-minute reactions at 150°C) .

- Step 2: Employ Pd-catalyzed cross-coupling for aryl-thioether formation, monitored by TLC with UV-active tags .

- Purification: Gradient column chromatography (hexane:EtOAc) or recrystallization from ethanol improves purity (>95% by HPLC) .

Q. How do steric and electronic effects influence biological activity?

Comparative studies on derivatives with substituents like fluorine (electron-withdrawing) or methoxy (electron-donating) groups reveal:

- Steric hindrance: Bulky substituents at the phenyl ring reduce PARP-1 inhibition (e.g., ΔIC₅₀ = 12 µM vs. 3 µM for methyl vs. hydrogen) .

- Electronic effects: Electron-deficient pyrazole cores enhance binding to hydrophobic enzyme pockets (e.g., ΔΔG = -2.1 kcal/mol for nitro-substituted analogs) .

Q. How is molecular docking validated experimentally for this compound?

- Docking: Use AutoDock Vina with crystal structures (PDB: 3LQF) to predict binding poses. Focus on hydrogen bonds with Arg434 (PARP-1) or π-π stacking with Phe484 .

- Validation: Mutagenesis (e.g., Ala-scanning of key residues) and SPR assays measure binding affinity changes (ΔKD > 10-fold confirms critical interactions) .

Methodological Tables

Table 1: Key Crystallographic Parameters (Example)

| Parameter | Value | Software/Tool |

|---|---|---|

| Space group | P2₁/c | SHELXL |

| R-factor | 0.032 | WinGX |

| Anisotropic B-factors | 2.1–3.5 Ų | ORTEP |

Table 2: Synthetic Optimization Results

| Step | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | POCl₃, 120°C, 4h | 78 | 90 |

| 2 | K₂CO₃, DMF, RT, 12h | 85 | 95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.